2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine
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Overview
Description
2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. This compound is characterized by a pyrano[4,3-d]pyrimidine core, which is a fused ring system containing both pyran and pyrimidine moieties. The presence of chlorine and methyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-formylquinoline with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired pyrano[4,3-d]pyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups to produce new compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored the compound’s potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound’s derivatives have been investigated for their potential therapeutic applications, including as inhibitors of specific enzymes involved in disease pathways.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine depends on its specific application. For example, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine
- 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- 2-chloro-7,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Uniqueness
2-chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine is unique due to its specific structural features, including the fused pyrano[4,3-d]pyrimidine core and the presence of chlorine and methyl groups
Properties
CAS No. |
1850863-62-5 |
---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.6 |
Purity |
92 |
Origin of Product |
United States |
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